N,N-Dimethyl-2-phenylpyrimidin-5-amine
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Overview
Description
N,N-Dimethyl-2-phenylpyrimidin-5-amine is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-phenylpyrimidin-5-amine typically involves the reaction of 2-phenylpyrimidin-5-amine with dimethylamine under specific conditions. One common method involves the use of dimethylformamide (DMF) as a solvent and a catalyst such as triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-phenylpyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce this compound derivatives with reduced functional groups.
Scientific Research Applications
N,N-Dimethyl-2-phenylpyrimidin-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-phenylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(Pyrimidin-5-ylmethyl)pyridin-2-amine: A similar compound with a pyridine ring instead of a phenyl ring.
N,N-Dimethyl-2-pyridinamine: Another related compound with a pyridine ring.
Uniqueness
N,N-Dimethyl-2-phenylpyrimidin-5-amine is unique due to its specific structure, which includes a phenyl ring attached to the pyrimidine core. This structural feature may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H13N3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N,N-dimethyl-2-phenylpyrimidin-5-amine |
InChI |
InChI=1S/C12H13N3/c1-15(2)11-8-13-12(14-9-11)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
YRISUKVEKVOAAP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=C(N=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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